molecular formula C17H30N2O B8449819 3-(Dodecyloxy)-2-pyridinamine

3-(Dodecyloxy)-2-pyridinamine

Cat. No.: B8449819
M. Wt: 278.4 g/mol
InChI Key: BHLRWRINLNOCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecyloxy)-2-pyridinamine is a pyridine derivative featuring a 12-carbon alkoxy chain (dodecyloxy) at the 3-position and an amine group at the 2-position of the pyridine ring. The compound’s synthesis likely involves Williamson etherification, where 2-amino-3-hydroxypyridine reacts with dodecyl bromide under basic conditions . Applications may span coordination chemistry (as a ligand) or material science, leveraging its amphiphilic nature.

Properties

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

3-dodecoxypyridin-2-amine

InChI

InChI=1S/C17H30N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-13-12-14-19-17(16)18/h12-14H,2-11,15H2,1H3,(H2,18,19)

InChI Key

BHLRWRINLNOCJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(N=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinamine Derivatives

Structural Analogues and Substituent Effects

3-Methoxy-6-methylpyridin-2-amine (CAS 478913-57-4)
  • Structure : Methoxy (C1) at 3-position, methyl at 6-position, amine at 2-position.
  • Molecular Weight : 168.2 g/mol (C₈H₁₂N₂O) vs. 278.4 g/mol for 3-(Dodecyloxy)-2-pyridinamine.
  • Key Differences :
    • Shorter alkoxy chain (methoxy) reduces lipophilicity and increases water solubility.
    • Methyl group introduces steric hindrance but lacks the surfactant properties of dodecyloxy.
  • Applications : Likely used in pharmaceuticals or agrochemicals due to compact structure .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)
  • Structure : Methoxy at 2-position, bipyridine backbone.
  • Molecular Weight : 201.2 g/mol (C₁₁H₁₁N₃O) vs. 278.4 g/mol for the target compound.
  • Key Differences :
    • Bipyridine structure enables π-π stacking, whereas the dodecyloxy chain promotes micelle formation.
    • Lower molecular weight increases volatility but limits thermal stability .
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine
  • Structure: Trifluoromethylphenoxy at 2-position, amine at 3-position.
  • Molecular Weight : 254.2 g/mol (C₁₂H₉F₃N₂O) vs. 278.4 g/mol for the dodecyloxy analogue.
  • Key Differences: Electron-withdrawing trifluoromethyl group reduces basicity of the amine. Phenoxy substituent enhances rigidity, contrasting with the flexible dodecyloxy chain .

Alkoxy Chain Length Variations

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine
  • Structure : Benzyloxy groups at 3- and 2-positions.
  • Key Differences :
    • Aromatic benzyl groups increase steric bulk and π-conjugation, unlike the aliphatic dodecyloxy chain.
    • Higher melting point due to crystalline packing of aromatic rings .
3-(Octyloxy)/3-(Decyloxy)benzaldehyde Derivatives
  • Structure : Shorter alkoxy chains (C8, C10) on benzaldehyde.
  • Key Differences :
    • Reduced hydrophobicity compared to C12 chain; critical micelle concentration (CMC) increases with shorter chains.
    • Synthetic methods (Williamson etherification) remain consistent across chain lengths .

Physicochemical Properties

Property This compound 3-Methoxy-6-methylpyridin-2-amine 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine
Molecular Weight (g/mol) 278.4 168.2 254.2
Solubility Low in water, high in organics Moderate in polar solvents Low in water, soluble in DCM
Melting Point Likely <100°C (amorphous) >150°C (crystalline) ~120–140°C
Key Application Surfactants, ligands Pharmaceuticals Electronics (fluorinated materials)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.